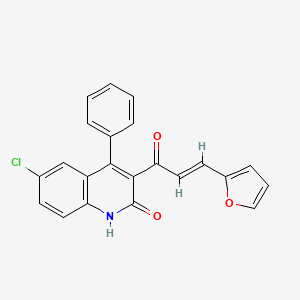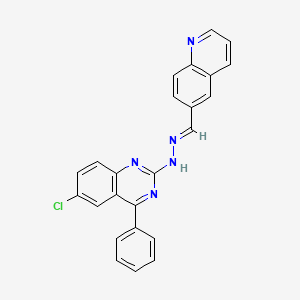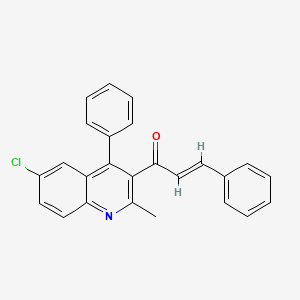![molecular formula C22H24BrN3O3 B3889374 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)
7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
概要
説明
7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with an appropriate precursor.
Final Assembly: The final step involves the coupling of the morpholinyl group with the benzodiazepine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules are of particular interest.
Medicine
Medically, the compound is explored for its potential therapeutic effects. Its benzodiazepine core suggests possible applications in treating anxiety, insomnia, and other conditions.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various applications.
作用機序
The mechanism of action of 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the nervous system, which is characteristic of benzodiazepines.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic effects.
Lorazepam: Known for its sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
What sets 7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one apart is its unique combination of a bromine atom and a morpholinyl group. This structure imparts distinct chemical and biological properties, making it a subject of ongoing research.
特性
IUPAC Name |
7-bromo-4-(3-morpholin-4-ylpropanoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c23-17-6-7-19-18(14-17)22(16-4-2-1-3-5-16)26(15-20(27)24-19)21(28)8-9-25-10-12-29-13-11-25/h1-7,14,22H,8-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUDTWHGKPKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-anilino-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3889304.png)
![4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3889319.png)

![3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)-4-methylpyrrolidine-2,5-dione](/img/structure/B3889339.png)
![4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889351.png)
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B3889358.png)
![6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B3889360.png)
![3-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B3889364.png)
![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine](/img/structure/B3889370.png)

![3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3889379.png)


